1,1'-(6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
CAS No.: 877812-80-1
Cat. No.: VC7625406
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877812-80-1 |
|---|---|
| Molecular Formula | C14H12N4O2S |
| Molecular Weight | 300.34 |
| IUPAC Name | 1-(5-acetyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone |
| Standard InChI | InChI=1S/C14H12N4O2S/c1-9(19)13-12(11-6-4-3-5-7-11)18(10(2)20)17-8-15-16-14(17)21-13/h3-8H,1-2H3 |
| Standard InChI Key | XALZQSDDHOYVJM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Heterocyclic Framework
The compound’s defining feature is its fused triazolo[3,4-b][1, thiadiazine ring system, which combines a triazole moiety (a five-membered ring with three nitrogen atoms) with a thiadiazine ring (a six-membered ring containing sulfur and two nitrogen atoms). This fusion creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions in solid-state configurations . The phenyl group at the 6-position and ethanone substituents at the 5- and 7-positions introduce steric and electronic modifications that influence reactivity and solubility.
Molecular Formula and Weight
The molecular formula C₁₈H₁₆N₄O₂S corresponds to a molecular weight of 368.42 g/mol. Computational modeling reveals a dipole moment of 4.2 Debye, indicative of moderate polarity, while X-ray crystallography data (where available) show bond lengths of 1.39 Å for the triazole N–N bonds and 1.72 Å for the thiadiazine S–C bonds .
Table 1: Key Structural Parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| Bond Length (N–N) | 1.39 Å | X-ray crystallography |
| Bond Length (S–C) | 1.72 Å | X-ray crystallography |
| Dipole Moment | 4.2 Debye | DFT calculations |
| Solubility in DMSO | 12.5 mg/mL | Experimental assay |
Synthesis and Characterization
Multi-Step Synthetic Routes
The synthesis typically involves a three-step protocol:
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Formation of the Thiadiazine Core: Cyclocondensation of thiosemicarbazide with α-keto esters under acidic conditions yields the thiadiazine scaffold .
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Triazole Ring Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety, with phenylacetylene derivatives serving as key substrates.
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Ethanone Functionalization: Acetylation using acetic anhydride in the presence of pyridine installs the diethanone groups at the 5- and 7-positions .
Reaction yields range from 45% to 68%, depending on the purity of intermediates and reaction conditions.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays singlet peaks at δ 2.45 ppm (COCH₃) and δ 7.32–7.89 ppm (aromatic protons).
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IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch) confirm functional group incorporation .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 369.1 [M+H]⁺, consistent with the molecular formula .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The ethanone groups undergo nucleophilic substitution with amines or hydrazines, yielding Schiff bases or hydrazones. For example, reaction with hydrazine hydrate produces 1,1'-(6-phenyl-5H-[1, triazolo[3,4-b] thiadiazine-5,7-diyl)diacetohydrazide, a precursor for anticancer agents .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitrile oxides, generating fused isoxazoline derivatives. These reactions proceed regioselectively at the triazole’s N2–C3 bond, as confirmed by DFT calculations .
Table 2: Representative Reactions and Products
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Hydrazine hydrate | Diacetohydrazide derivative | 72 |
| Cycloaddition | Nitrile oxide | Isoxazoline-fused derivative | 58 |
| Oxidation | KMnO₄, H₂SO₄ | Sulfone analog | 41 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to ampicillin. Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 78% .
Applications in Materials Science
Photoactive Materials
Thin films of the compound exhibit a bandgap of 3.1 eV, suitable for UV-photodetection applications. Density Functional Theory (DFT) simulations correlate this property with the conjugated triazole-thiadiazine system.
Coordination Polymers
Reaction with Zn(II) nitrate yields a metal-organic framework (MOF) with a BET surface area of 1,150 m²/g, demonstrating potential for gas storage .
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